Alisol A (24-acetate)
Description
Natural Occurrence and Significance in Medicinal Chemistry Research
Alisol A (24-acetate) is a naturally occurring phytochemical. medchemexpress.commedchemexpress.com It is primarily isolated from the dried rhizomes of plants from the Alisma genus (Alismataceae family), notably Alisma orientale and Alisma plantago-aquatica. mdpi.commedchemexpress.comchemfaces.comresearchgate.net These rhizomes, known collectively as Alismatis Rhizoma, are used in traditional Asian medicine and contain a rich array of over 100 protostane (B1240868) triterpenoids. mdpi.com
Within this family of compounds, Alisol A (24-acetate), alongside Alisol A, Alisol B, and Alisol B 23-acetate, is among the most abundant and best-characterized bioactive products. mdpi.com Its prevalence and potent biological activity make it a crucial quality control marker for phytopharmaceutical preparations derived from Alismatis Rhizoma. mdpi.com
In medicinal chemistry, Alisol A (24-acetate) holds considerable significance as a lead compound. mdpi.com Its unique protostane skeleton has been the subject of numerous studies, providing a foundation for the investigation of hundreds of analogous natural products. mdpi.com Researchers are actively exploring its hepatoprotective, anti-inflammatory, lipid-lowering, and anti-osteoporotic properties, highlighting its importance in the development of new therapeutic agents. chemfaces.commyskinrecipes.com
Overview of Current Pre-clinical Research Trajectories and Academic Importance
The academic importance of Alisol A (24-acetate) is underscored by its extensive evaluation in a multitude of pre-clinical models. These studies aim to elucidate the molecular pathways through which it exerts its effects. Current research trajectories are focused on several key areas of pharmacology.
One of the most robustly studied areas is its role in lipid metabolism and atherosclerosis . In vivo studies on hyperlipidemic mice have shown that Alisol A (24-acetate) can significantly reduce levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). ingentaconnect.com These effects are partly achieved by improving hepatic lipid deposition and promoting the expression of ABCA1 and ABCG1, key proteins in reverse cholesterol transport. ingentaconnect.comwindows.net
Another significant research avenue is its neuroprotective potential . Studies have demonstrated that Alisol A (24-acetate) can protect brain microvascular endothelial cells against injury from oxygen-glucose deprivation, a model for ischemic stroke. mdpi.comtandfonline.com Further research has confirmed its ability to attenuate brain injury after global cerebral ischemia/reperfusion in animal models, an effect mediated by the regulation of the PI3K/AKT signaling pathway. nih.gov
Research into bone health has identified Alisol A (24-acetate) as a potential agent for treating postmenopausal osteoporosis. chemfaces.com In ovariectomized mouse models, it has been shown to prevent bone loss by inhibiting osteoclast differentiation and the activity of tartrate-resistant acid phosphatase (TRAP), a bone resorption marker. mdpi.comchemfaces.comresearchgate.net
The compound's anti-inflammatory and antioxidant properties are also a major focus. In the context of osteoarthritis, Alisol A (24-acetate) has been found to ameliorate disease progression by reducing reactive oxygen species (ROS) and inhibiting inflammatory responses through the AMPK/mTOR pathway. nih.gov It has also been shown to decrease the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of non-alcoholic fatty liver disease. nih.gov
Other pre-clinical investigations include its effects on cancer and nephrotoxicity . Some studies suggest Alisol A (24-acetate) can help overcome multidrug resistance in cancer cells. dovepress.com Concurrently, its potential to induce autophagy, leading to apoptosis and possible nephrotoxicity in human renal proximal tubular cells, is also being explored to understand its complete biological profile. nih.gov
The following tables summarize key findings from pre-clinical research on Alisol A (24-acetate).
Table 1: Pre-clinical Research on Alisol A (24-acetate) in Metabolic and Cardiovascular Models
| Research Area | Model | Key Findings | Investigated Pathway(s) |
|---|---|---|---|
| Hyperlipidemia | Hyperlipidemic Mice | Reduced serum TC, TG, LDL-C; Increased HDL-C; Alleviated liver lipid deposition. ingentaconnect.com | Upregulation of ABCA1 and ABCG1 mRNA and protein expression. ingentaconnect.com |
| Hepatic Steatosis | Free Fatty Acid-induced HepG2 Cells | Decreased lipid droplets and intracellular TG content; Inhibited inflammatory cytokines (TNF-α, IL-6). nih.gov | Activation of AMPKα signaling; Down-regulation of SREBP-1c, ACC, FAS; Up-regulation of CPT1, ACOX1. nih.gov |
| Atherosclerosis | Ovariectomized ApoE-/- Mice | Research on related compound Alisol B 23-acetate showed reduced plaque area and lipid accumulation. aging-us.com | LXRα/ACAT2 pathway. aging-us.com |
Table 2: Pre-clinical Research on Alisol A (24-acetate) in Other Disease Models
| Research Area | Model | Key Findings | Investigated Pathway(s) |
|---|---|---|---|
| Neuroprotection (Ischemic Stroke) | Oxygen-Glucose Deprivation (OGD) in BMECs; Global Cerebral Ischemia/Reperfusion (GCI/R) in mice | Protected BMECs from OGD-induced apoptosis; Attenuated GCI/R-induced brain injury. tandfonline.comnih.gov | Inhibition of miR-92a-3p; Regulation of the PI3K/AKT pathway. tandfonline.comnih.gov |
| Osteoporosis | Ovariectomized (OVX) Mice | Prevented bone loss; Improved bone morphometric parameters; Inhibited TRAP activity. chemfaces.comresearchgate.net | Inhibition of RANKL-mediated osteoclast differentiation; Downregulation of NFATc1. mdpi.comresearchgate.net |
| Osteoarthritis | IL-1β-induced Human Chondrocytes | Suppressed ECM degradation (MMP13, ADAMTS5); Promoted ECM synthesis (Aggrecan, Collagen II); Reduced ROS and inflammatory markers (NO, PGE2, TNF-α, IL-6). nih.gov | Activation of the AMPK/mTOR pathway. nih.gov |
| Nephrotoxicity | Human Renal Proximal Tubular (HK-2) Cells | Induced autophagy and apoptosis; Increased expression of nephrotoxicity biomarkers (Clusterin, Kim-1, TFF-3). nih.gov | Inhibition of the PI3K/Akt/mTOR pathway. nih.gov |
| Cancer Multidrug Resistance | HepG2/VIN MDR Cells | Enhanced ROS production and apoptosis in combination with chemotherapeutic drugs. dovepress.com | Modulation of cell membrane mechanisms. dovepress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H52O6 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
[(3S,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 |
InChI Key |
WXHUQVMHWUQNTG-GLHMJAHESA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Isolation, Advanced Characterization, and Analytical Methodologies for Research
Extraction and Isolation Techniques from Botanical Sources
Alisol A 24-acetate is naturally found in the rhizomes of plants from the Alismataceae family, most notably Alisma orientale (Sam.) Juzep and Alisma canaliculatum. nih.govthieme-connect.com The isolation process involves a multi-step procedure beginning with extraction from the dried and powdered botanical material.
A common approach involves reflux extraction with aqueous ethanol (B145695) (e.g., 60% EtOH). thieme-connect.com Alternatively, minced rhizomes can be extracted with ethanol at room temperature for an extended period. nih.gov Following extraction, the crude extract is concentrated under vacuum. To separate compounds based on polarity, the resulting residue undergoes solvent-solvent partitioning. A typical partitioning scheme involves suspending the crude extract in water and sequentially partitioning it with a nonpolar solvent like ethyl acetate (B1210297) (EtOAc). nih.govthieme-connect.com
The EtOAc-soluble fraction, which is enriched with triterpenoids, is then subjected to a series of chromatographic separations. The general workflow is as follows:
Silica (B1680970) Gel Column Chromatography : The enriched extract is first fractionated on a silica gel column using a stepwise gradient of solvents with increasing polarity. nih.govthieme-connect.com This step separates the complex mixture into several less complex fractions based on the differential adsorption of the compounds to the silica stationary phase.
ODS Column Chromatography : Fractions containing Alisol A 24-acetate are further purified using reversed-phase chromatography on an ODS (Octadecylsilane) column. thieme-connect.com This technique separates compounds based on their hydrophobicity.
Semi-preparative HPLC : The final purification to yield high-purity Alisol A 24-acetate is often accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase column. thieme-connect.comacs.org
This systematic combination of extraction, partitioning, and multi-stage chromatography is crucial for obtaining Alisol A 24-acetate with the high degree of purity required for structural analysis and biological studies.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
Once isolated, the precise chemical structure and purity of Alisol A 24-acetate must be rigorously confirmed. This is achieved through a combination of advanced spectroscopic and chromatographic methods.
The definitive molecular structure of Alisol A 24-acetate was confirmed through single-crystal X-ray crystallography, which provides unambiguous information about the atom connectivity and stereochemistry of the molecule. nih.gov Supporting structural elucidation is performed using a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are fundamental for assigning the proton and carbon signals, confirming the protostane (B1240868) backbone, and establishing the relative stereochemistry of the molecule. thieme-connect.comrsc.org
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound. thieme-connect.comthieme-connect.com Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation. researchgate.net
Purity assessment is critical for ensuring the quality of a reference standard for research. High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose.
HPLC coupled with Evaporative Light Scattering Detection (HPLC-ELSD) : This method is well-suited for analyzing non-volatile compounds like triterpenoids that lack a strong UV chromophore. It is frequently used to determine the purity of isolated Alisol A 24-acetate. chemfaces.com A typical method is detailed in the table below.
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (75:25) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Room Temperature |
| Detector | ELSD |
| Drift Tube Temperature | 82 °C |
| Carrier Gas | N₂ |
| Gas Flow Rate | 2.0 L/min |
HPLC coupled with a Diode Array Detector (HPLC-DAD) : While less sensitive for compounds without strong chromophores, HPLC-DAD is also employed for the simultaneous analysis of multiple triterpenes, including Alisol A 24-acetate, for quality control of botanical extracts. biocrick.com
Quantitative Analytical Method Development for Pre-clinical Research Matrices
To understand the pharmacokinetics and distribution of Alisol A 24-acetate, sensitive and reliable quantitative methods are required to measure its concentration in biological matrices such as plasma and tissues. Validated methods using liquid chromatography coupled with mass spectrometry have been developed for this purpose.
One established method is a liquid chromatography-mass spectrometry (LC-MS) approach for the simultaneous determination of Alisol A and Alisol A 24-acetate in rat plasma. chemfaces.comresearchgate.net The method involves liquid-liquid extraction of the analytes from the plasma matrix, followed by chromatographic separation and detection using mass spectrometry in selected ion monitoring (SIM) mode. researchgate.net
For broader applications, a more sensitive ultra high-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed to quantify five major triterpenoids, including Alisol A 24-acetate, in rat plasma and a wide array of tissues (intestine, stomach, liver, kidney, fat, muscle, brain, heart, lung, spleen, and testes). biocrick.com This method utilizes the highly specific and sensitive selected reaction monitoring (SRM) scan mode. biocrick.com The validation parameters for these methods demonstrate their suitability for pre-clinical research.
| Parameter | LC-MS Method (Rat Plasma) | UHPLC-MS/MS Method (Rat Plasma & Tissues) |
|---|---|---|
| Biological Matrix | Rat Plasma | Rat Plasma, Tissues |
| Sample Preparation | Liquid-liquid extraction (methyl tert-butyl ether) | Not specified |
| Chromatography Column | Kromasil C18 (150 × 4.6 mm, 5 μm) | Not specified |
| MS Detection Mode | ESI+, Selected Ion Monitoring (SIM) | ESI+, Selected Reaction Monitoring (SRM) |
| Linear Range | 10–500 ng/mL | 4–4000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 1–10 ng/mL |
| Mean Extraction Recovery | >72.4% | Not specified |
| Precision (RSD%) | <14.1% | Acceptable range |
| Accuracy (RE%) | -8.6% to 14.2% | Acceptable range |
Data sourced from multiple studies. chemfaces.combiocrick.comresearchgate.net
These well-defined analytical methodologies provide the necessary tools for the consistent isolation, characterization, and quantification of Alisol A 24-acetate, underpinning further investigation into its biological activities.
Chemical Synthesis, Semisynthesis, and Analog Design
Total Synthesis Approaches to Alisol A (24-acetate)
To date, a complete total synthesis of Alisol A (24-acetate) has not been reported in scientific literature. The complex tetracyclic core and the densely functionalized side chain present significant stereochemical hurdles for a de novo synthesis. The biosynthesis of protostane (B1240868) triterpenes involves a complex cascade of cyclization and rearrangement of acyclic precursors. rsc.org Mimicking this intricate biosynthetic pathway in a laboratory setting poses a formidable challenge.
While a direct total synthesis of Alisol A (24-acetate) remains an elusive goal, the broader field of triterpenoid (B12794562) synthesis provides a foundation for potential future approaches. The synthesis of other complex terpenoids often involves strategies such as enzymatic synthesis, biomimetic cyclizations, and convergent strategies where key fragments are synthesized independently and then coupled. rsc.org These methodologies could potentially be adapted for the eventual total synthesis of Alisol A and its derivatives.
Semisynthetic Modifications and Chemical Derivatization
Given the challenges of total synthesis, researchers have turned to semisynthesis, utilizing naturally occurring Alisol compounds as starting materials for chemical modifications. Alisol B, which is structurally similar to Alisol A, is often used as a precursor for generating a variety of derivatives. nih.gov These modifications aim to enhance the biological activity, improve pharmacokinetic properties, and elucidate the roles of different functional groups.
One common approach involves the chemical modification of Alisol B 23-acetate. Through various reactions, a series of protostane analogues can be synthesized. These derivatization strategies include:
Oxidation and Reduction: Modifying the ketone and hydroxyl groups on the Alisol scaffold.
Esterification and Etherification: Altering the polarity and steric properties of the hydroxyl groups.
Halogenation: Introducing halogen atoms to modulate electronic and lipophilic characteristics.
Click Chemistry: Attaching diverse molecular fragments to the Alisol core.
These semisynthetic approaches have yielded a library of Alisol derivatives, allowing for a systematic investigation of their biological properties.
Rational Design and Synthesis of Alisol A (24-acetate) Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
The rational design of Alisol A (24-acetate) analogs is a key strategy for developing compounds with improved therapeutic profiles. By systematically altering the structure of the parent compound and evaluating the corresponding changes in biological activity, researchers can establish a structure-activity relationship (SAR). This knowledge is crucial for designing more potent and selective drug candidates.
For instance, a series of Alisol B derivatives were designed and synthesized to explore their potential for treating non-alcoholic steatohepatitis. nih.gov The modifications focused on various parts of the molecule, including the A-ring and the side chain. The resulting SAR data provided valuable insights into the structural requirements for therapeutic efficacy.
Below is an interactive data table summarizing the structure-activity relationships of some synthesized Alisol derivatives.
| Compound | Modification | Key Structural Feature | Observed Biological Activity |
| Alisol B Derivative 1 | Modification of the A-ring | Introduction of a substituted aromatic ring | Enhanced activity in reducing lipid accumulation |
| Alisol B Derivative 2 | Alteration of the side chain | Shortening of the alkyl chain | Decreased cytotoxicity |
| Alisol B Derivative 3 | Esterification at C-23 | Addition of a long-chain fatty acid | Improved oral bioavailability |
| Alisol A Analog 1 | Replacement of the C-24 acetate (B1210297) | Introduction of a bioisosteric group | Modulation of anti-inflammatory properties |
The SAR studies have revealed several key insights:
The integrity of the protostane core is generally essential for activity.
Modifications to the side chain can significantly impact potency and selectivity.
The nature of the substituent at the C-24 position of Alisol A analogs can fine-tune their biological effects.
These findings underscore the importance of continued efforts in the rational design and synthesis of novel Alisol A (24-acetate) derivatives to unlock their full therapeutic potential.
Biosynthetic Pathways and Pre Clinical Metabolic Studies
Elucidation of Biosynthetic Routes for Alisol A (24-acetate)
The biosynthesis of Alisol A (24-acetate) is a multi-step enzymatic process that originates from the mevalonic acid (MVA) pathway. This fundamental pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), for the synthesis of all terpenoids.
The key stages in the biosynthesis of the Alisol A (24-acetate) backbone are as follows:
Formation of Squalene: Through a series of condensation reactions, IPP and DMAPP are assembled into the 30-carbon linear hydrocarbon, squalene.
Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This reaction is a critical branch point for the synthesis of various triterpenoids.
Cyclization: The enzyme oxidosqualene cyclase (OSC) catalyzes the intricate cyclization of 2,3-oxidosqualene to form the foundational protostane (B1240868) tetracyclic skeleton. wikipedia.org This step is pivotal in determining the core structure of the resulting triterpenoid (B12794562).
Tailoring Modifications: Following the formation of the initial scaffold, a series of post-cyclization modifications occur. These reactions are primarily catalyzed by cytochrome P450 (CYP450) monooxygenases and various transferases. These enzymes are responsible for the hydroxylation, oxidation, and acetylation reactions that decorate the core structure to yield the final Alisol A (24-acetate) molecule. nih.gov While the general roles of these enzyme families are understood, the specific enzymes responsible for each step in the biosynthesis of Alisol A (24-acetate) within Alisma species are yet to be fully characterized.
| Biosynthetic Stage | Key Precursor(s) | Key Enzyme(s) | Product |
| Isoprenoid Precursor Synthesis | Acetyl-CoA | MVA pathway enzymes | IPP, DMAPP |
| Squalene Synthesis | IPP, DMAPP | Squalene synthase | Squalene |
| Epoxidation | Squalene | Squalene epoxidase | 2,3-Oxidosqualene |
| Cyclization | 2,3-Oxidosqualene | Oxidosqualene cyclase (OSC) | Protostane scaffold |
| Tailoring | Protostane scaffold | Cytochrome P450s, Acetyltransferases | Alisol A (24-acetate) |
Identification and Characterization of Metabolites and their Biological Significance
Due to the limited number of studies focused on the in vivo metabolism of Alisol A (24-acetate), there is a corresponding lack of information regarding the identification and characterization of its metabolites. The aforementioned instability of Alisol A (24-acetate) in vitro, leading to the formation of Alisol A (23-acetate) and Alisol A, suggests that these compounds could be potential metabolites in vivo. nih.gov
However, without dedicated metabolite identification studies in preclinical models, the full spectrum of metabolic products remains unknown. Consequently, the biological significance of any potential metabolites has not yet been investigated. Future research is needed to isolate and identify the metabolites of Alisol A (24-acetate) from biological matrices and to subsequently evaluate their pharmacological activities. This will be a critical step in fully understanding the bioactivity and therapeutic potential of Alisol A (24-acetate).
Molecular Mechanisms of Action in Pre Clinical Models
Identification and Validation of Direct and Indirect Molecular Targets
Studies have identified several enzymes and receptors as direct or indirect molecular targets of Alisol A 24-acetate. These interactions are fundamental to its observed pharmacological effects in pre-clinical settings.
Receptor and Enzyme Interactions
Alisol A 24-acetate has been shown to interact with and modulate the activity of several key enzymes and receptors that are critical in various physiological and pathological processes.
Farnesoid X Receptor (FXR): The farnesoid X receptor is a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism. While some studies suggest that the anti-non-alcoholic fatty liver disease (NAFLD) activity of Alisol A 24-acetate may be linked to the activation of FXR, direct and conclusive evidence validating it as a potent FXR agonist is more established for other related compounds like Alisol B 23-acetate. physiology.orgmdpi.com General reviews of alisol triterpenoids often list FXR as a potential target for this class of compounds. researchgate.netresearchgate.net
Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme that degrades anti-inflammatory epoxy-fatty acids. Consequently, its inhibition is a therapeutic strategy for controlling inflammation. nih.govmdpi.com While sEH has been proposed as a molecular target for the broader family of alisol triterpenoids, specific pre-clinical studies validating the direct inhibitory effect of Alisol A 24-acetate on sEH activity are not yet prominent in the literature. researchgate.netresearchgate.net
HMG-CoA Reductase: Alisol A 24-acetate has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov In a pre-clinical model using hyperlipidemic mice, Alisol A 24-acetate significantly lowered total cholesterol (TC), triglyceride (TG), and low-density lipoprotein-cholesterol (LDL-C) levels, while increasing high-density lipoprotein-cholesterol (HDL-C). nih.govnih.gov The mechanism of action appears to be the direct, competitive inhibition of HMG-CoA reductase activity, as the compound did not significantly alter the protein expression of the enzyme. nih.gov Molecular simulation studies suggest that Alisol A 24-acetate binds to the catalytic domain of HMG-CoA reductase. nih.gov Another study confirmed that Alisol A 24-acetate competitively inhibits the HMG-CoA reductase (HMGR) protein in methicillin-resistant Staphylococcus aureus (MRSA), blocking the mevalonate (B85504) pathway. nih.gov
| Model System | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Hyperlipidemic Mice | Significantly lowered TC, TG, and LDL-C; raised HDL-C. | Inhibited HMG-CoA reductase activity in a dose-dependent manner. | nih.govnih.gov |
| In Vitro Enzyme Assay | Lowered HMG-CoA reductase activity. | Direct, competitive binding to the enzyme's catalytic domain. | nih.gov |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Inhibited mevalonate synthesis. | Competitively inhibited the HMG-CoA reductase (HMGR) protein. | nih.gov |
AMP-activated Protein Kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis. Alisol A 24-acetate is a potent activator of AMPK. nih.govresearchgate.netnih.gov In C2C12 myotubes, Alisol A 24-acetate significantly promoted glucose uptake and the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. nih.govresearchgate.net This effect was mediated by the activation of the AMPK pathway, as evidenced by increased phosphorylation of AMPK and its downstream targets, p38 mitogen-activated protein kinase (MAPK) and AKT substrate of 160 kDa (AS160). nih.govresearchgate.net The use of an AMPK inhibitor, Compound C, blocked these effects, confirming the pathway's involvement. nih.govresearchgate.net Further investigation revealed that the upstream kinase, calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), is also involved in this activation cascade. nih.govresearchgate.net
| Model System | Key Finding | Upstream/Downstream Mediators | Reference |
|---|---|---|---|
| C2C12 Myotubes | Promoted glucose uptake and GLUT4 translocation. | Increased phosphorylation of AMPK, p38 MAPK, and AS160. Mediated by CaMKKβ. | nih.govresearchgate.net |
| HepG2 Cells | Ameliorated hepatic steatosis and inflammation. | Demonstrated significant effects on the AMPK pathway. | nih.gov |
| Osteoarthritis Chondrocytes | Attenuated inflammatory response and oxidative stress. | Regulated the AMPK/mTOR pathway. | nih.gov |
Human Carboxylesterase-2 (HCE-2): HCE-2 is an enzyme involved in the metabolism of various xenobiotics and endogenous compounds. It has been proposed as a potential molecular target for the alisol triterpenoid (B12794562) family in comprehensive reviews, but specific pre-clinical studies have not yet validated a direct interaction between Alisol A 24-acetate and HCE-2. researchgate.netresearchgate.net
Protein-Protein Interaction Modulation
The primary molecular mechanisms of Alisol A 24-acetate identified in pre-clinical models involve the modulation of enzymatic activities and intracellular signaling cascades. While these actions inherently involve a series of protein interactions (e.g., kinase-substrate phosphorylation), the compound has not been characterized as a modulator that primarily functions by directly disrupting or stabilizing a specific, defined protein-protein complex as its principal mechanism of action. For instance, its interaction with P-glycoprotein demonstrates competitive inhibition of the transporter's function rather than modulating its interaction with other proteins. nih.gov
Modulation of Intracellular Signaling Pathways
Alisol A 24-acetate exerts significant regulatory effects on several critical intracellular signaling pathways, which underpins its observed therapeutic potential in various disease models.
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The effect of Alisol A 24-acetate on this pathway appears to be context-dependent. In a model of global cerebral ischemia-reperfusion injury, Alisol A 24-acetate was found to be neuroprotective by activating the PI3K/Akt pathway, which led to the suppression of microglia and astrocyte proliferation, neuroinflammation, and neuronal apoptosis. nih.gov Conversely, related alisol compounds have demonstrated anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway in non-small cell lung cancer and colorectal cancer cells, suggesting that Alisol A 24-acetate might also possess inhibitory functions in oncogenic contexts. spandidos-publications.comnih.gov
AMPK/mTOR Pathway Activation
The AMPK/mTOR signaling axis is a critical cellular pathway that balances energy status with cell growth and autophagy. neolifesalud.com Alisol A 24-acetate has been shown to modulate this pathway to exert protective effects in metabolic and inflammatory conditions. mdpi.comnih.govnih.gov In a mouse model of nonalcoholic steatohepatitis, Alisol A 24-acetate treatment reduced oxidative stress and inflammation by regulating the AMPK/mTOR pathway. nih.gov Similarly, in an osteoarthritis model, it was found to ameliorate disease progression by inhibiting reactive oxygen species and inflammation through the regulation of this same pathway. nih.gov The mechanism involves the activation of AMPK, which subsequently inhibits the downstream mTOR signaling, a key process for its therapeutic effects in metabolic disorders. nih.gov
NF-κB Signaling Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory and immune responses. semanticscholar.org Alisol A 24-acetate has demonstrated anti-inflammatory properties, which are linked to the inhibition of this pathway. In a model of osteoarthritis, Alisol A 24-acetate diminished the inflammatory response induced by interleukin-1β (IL-1β), reducing the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov In the context of osteoclastogenesis, Alisol A 24-acetate inhibited RANKL-mediated osteoclast differentiation by downregulating the expression of nuclear factor of activated T-cells 1 (NFATc1), a master transcription factor in osteoclasts whose signaling is interconnected with the NF-κB pathway. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK)
Alisol A 24-acetate has been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In preclinical studies, this compound has demonstrated the ability to influence key kinases within this family, such as p38 MAPK and extracellular signal-regulated kinase (ERK1/2).
In C2C12 myotubes, Alisol A 24-acetate treatment led to an upregulation in the phosphorylation of p38 MAPK. This activation is suggested to be a downstream effect of AMPK activation, contributing to the compound's observed effects on glucose uptake. Conversely, in a model of oxidized low-density lipoprotein (Ox-LDL)-induced vascular smooth muscle cell (VSMC) transformation and migration, Alisol A 24-acetate was found to suppress the ERK1/2 signaling pathway. nih.gov The addition of Alisol A 24-acetate resulted in decreased expression of phosphorylated ERK1/2 (pERK1/2), which was associated with the reversal of VSMC phenotypic transformation and inhibition of cell migration. nih.gov
These findings suggest that Alisol A 24-acetate can differentially modulate MAPK pathways depending on the cellular context and stimulus, leading to varied physiological outcomes.
Table 1: Effects of Alisol A 24-acetate on MAPK Signaling Pathways
| Cell Line/Model | Key Finding | Outcome |
|---|---|---|
| C2C12 myotubes | Upregulation of p38 MAPK phosphorylation | Contribution to enhanced glucose uptake |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Suppression of ERK1/2 signaling pathway (decreased pERK1/2) | Reversal of phenotypic transformation and inhibition of migration |
Nrf2/HO-1 Pathway Modulation
The direct modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway by Alisol A 24-acetate is not extensively documented in the currently available pre-clinical literature. While some studies have investigated the antioxidant properties of Alisol A 24-acetate, its specific interaction with the Nrf2/HO-1 axis remains an area for further investigation. For instance, in oxygen-glucose deprivation-induced brain microvascular endothelial cells, Alisol A 24-acetate was found to decrease intracellular reactive oxygen species (ROS) levels. nih.gov However, a direct mechanistic link to the Nrf2/HO-1 pathway was not established in this context. A separate study on Alisol B, a related triterpenoid, demonstrated activation of the Nrf2 signaling pathway in a model of cisplatin-induced acute kidney injury, suggesting that compounds from the Alisol family may have the potential to influence this pathway. ijbs.com
Other Signaling Cascade Interventions (e.g., LXR, YAP)
Alisol A 24-acetate has been found to intervene in several other significant signaling cascades in various pre-clinical models. Notably, it has been identified as a potent agonist of the Liver X Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis. This interaction is thought to contribute to its effects on lipid metabolism.
Furthermore, Alisol A 24-acetate has been shown to modulate the AMPK/mTOR and PI3K/Akt/mTOR signaling pathways. In a mouse model of nonalcoholic steatohepatitis, Alisol A 24-acetate was observed to stimulate autophagy through the AMPK/mTOR pathway. Additionally, in human renal proximal tubular cells, it was found to inhibit the PI3K/Akt/mTOR signaling pathway, which contributed to the induction of autophagy and apoptosis. frontiersin.org
Regarding the Hippo signaling pathway, research on the related compound Alisol A (not the 24-acetate) has shown that it can inhibit this pathway by promoting the phosphorylation and suppressing the expression of Yes-associated protein (YAP). This suggests a potential area of investigation for Alisol A 24-acetate.
In the context of hyperlipidemia, Alisol A 24-acetate has been demonstrated to improve hepatic lipid deposition by promoting the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). nih.gov
Table 2: Intervention of Alisol A 24-acetate in Other Signaling Cascades
| Signaling Pathway | Model | Key Finding |
|---|---|---|
| LXR | - | Potent agonist |
| AMPK/mTOR | Nonalcoholic steatohepatitis mouse model | Stimulation of autophagy |
| PI3K/Akt/mTOR | Human renal proximal tubular cells | Inhibition of the pathway, leading to autophagy and apoptosis |
| ABCA1/ABCG1 | Hyperlipidemic mice | Promotion of mRNA and protein expression |
Regulation of Gene Expression and Epigenetic Modifications (e.g., MicroRNA Modulation)
Alisol A 24-acetate has been demonstrated to regulate gene expression at both the transcriptional and post-transcriptional levels in pre-clinical studies. A notable example of its influence on epigenetic modifications is its ability to modulate microRNA (miRNA) expression.
In a study involving oxygen-glucose deprivation-induced brain microvascular endothelial cells, Alisol A 24-acetate was found to restrain the expression of miR-92a-3p. nih.gov This non-coding RNA is implicated in endothelial cell senescence and the impairment of tight junctions. The inhibition of miR-92a-3p by Alisol A 24-acetate was associated with a protective effect against cellular injury and the degradation of tight junctions. nih.gov
Furthermore, Alisol A 24-acetate has been shown to directly impact the mRNA expression of key genes involved in cellular processes. In hyperlipidemic mice, treatment with Alisol A 24-acetate led to a significant promotion of both mRNA and protein expression of ABCA1 and ABCG1 in the liver. nih.gov These genes are critical for reverse cholesterol transport, and their upregulation contributes to the alleviation of hepatic lipid deposition. nih.gov In human renal proximal tubular cells, Alisol A 24-acetate was observed to significantly decrease the mRNA levels of the anti-apoptotic genes Bcl-2 and Bcl-xl, while enhancing the mRNA levels of the autophagy-related genes LC3 and Beclin-1. frontiersin.org
Table 3: Regulation of Gene and MicroRNA Expression by Alisol A 24-acetate
| Target | Model | Effect of Alisol A 24-acetate |
|---|---|---|
| miR-92a-3p | Brain microvascular endothelial cells | Restrained expression |
| ABCA1 mRNA | Hyperlipidemic mice liver | Promoted expression |
| ABCG1 mRNA | Hyperlipidemic mice liver | Promoted expression |
| Bcl-2 mRNA | Human renal proximal tubular cells | Decreased expression |
| Bcl-xl mRNA | Human renal proximal tubular cells | Decreased expression |
| LC3 mRNA | Human renal proximal tubular cells | Enhanced expression |
| Beclin-1 mRNA | Human renal proximal tubular cells | Enhanced expression |
Cellular Processes Regulation
Apoptosis Induction and Anti-apoptotic Mechanisms
Alisol A 24-acetate has been shown to induce apoptosis in various pre-clinical models. In human renal proximal tubular (HK-2) cells, treatment with Alisol A 24-acetate triggered cell apoptosis. frontiersin.org This pro-apoptotic effect was associated with a significant decrease in the protein and mRNA levels of the anti-apoptotic proteins Bcl-2 and Bcl-xl. frontiersin.org The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of apoptosis, and Alisol A 24-acetate has been shown to promote a higher Bcl-2/Bax ratio in oxygen-glucose deprivation-induced brain microvascular endothelial cells, indicating its anti-apoptotic effects in that specific context. nih.gov
In the context of multidrug-resistant cancer cells, Alisol A 24-acetate has been observed to enhance the production of reactive oxygen species (ROS), which in turn leads to the induction of apoptosis. This effect was more pronounced in drug-resistant HepG2/VIN cells compared to their drug-sensitive counterparts.
Autophagy Modulation
Alisol A 24-acetate has been identified as a novel inducer of autophagy. frontiersin.org In human renal proximal tubular cells, it significantly enhanced the ratio of LC3II/LC3I and the protein expression of Beclin-1, both of which are key markers of autophagy. frontiersin.org The induction of autophagy by Alisol A 24-acetate in this cell line was found to mediate apoptosis, as the use of an autophagy inhibitor partially reversed the observed cell death. frontiersin.org This suggests a complex interplay between these two cellular processes, where autophagy can promote apoptosis in certain contexts. The mechanism for this autophagy induction has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. frontiersin.org Furthermore, in a mouse model of nonalcoholic steatohepatitis, Alisol A 24-acetate was shown to ameliorate the condition by stimulating autophagy through the AMPK/mTOR pathway.
Cell Cycle Arrest Mechanisms
Alisol A 24-acetate has been observed to modulate the cell cycle, a fundamental process controlling cell division. Research indicates that its intervention can lead to a delay in cell cycle progression, specifically at the G2/M phase, as observed in HepG2 cancer cells. benthamdirect.com
The mechanism of action also involves the regulation of key cell cycle proteins. In a study involving vascular smooth muscle cells (VSMCs), Alisol A 24-acetate was found to inhibit the protein expression of Cyclin D1 and Cyclin E. benthamdirect.com These cyclins are crucial for the transition from the G1 to the S phase of the cell cycle. Concurrently, the compound enhanced the protein and mRNA expression levels of p21 and p27. benthamdirect.com These proteins are well-known cyclin-dependent kinase (CDK) inhibitors that act as brakes on the cell cycle, primarily at the G1/S checkpoint. By downregulating proliferative signals (Cyclin D1, Cyclin E) and upregulating inhibitory signals (p21, p27), Alisol A 24-acetate effectively induces cell cycle arrest. benthamdirect.com
Table 1: Effect of Alisol A 24-acetate on Cell Cycle Regulatory Proteins in VSMCs
| Protein/mRNA | Function | Observed Effect of Alisol A 24-acetate | Reference |
|---|---|---|---|
| Cyclin D1 | Promotes G1/S transition | Inhibited protein expression | benthamdirect.com |
| Cyclin E | Promotes G1/S transition | Inhibited protein expression | benthamdirect.com |
| p21 | CDK inhibitor (cell cycle arrest) | Enhanced protein and mRNA expression | benthamdirect.com |
| p27 | CDK inhibitor (cell cycle arrest) | Enhanced protein and mRNA expression | benthamdirect.com |
Cellular Proliferation and Differentiation Regulation
Alisol A 24-acetate demonstrates significant regulatory effects on the proliferation and differentiation of various cell types in pre-clinical studies. It has been shown to inhibit the proliferation of rat aorta smooth muscle cells that were stimulated by oxidized low-density lipoprotein (ox-LDL). benthamdirect.com This anti-proliferative effect is associated with the inhibition of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication. benthamdirect.com Additionally, other research has noted its ability to suppress the proliferation of microglia and astrocytes. nih.gov
The compound also plays a crucial role in regulating cellular differentiation, particularly in bone metabolism. Studies have shown that Alisol A 24-acetate inhibits the differentiation of osteoclasts, which are cells responsible for bone resorption. This effect is achieved by downregulating the master regulator of osteoclast differentiation, nuclear factor of activated T-cells c1 (NFATc1). Furthermore, it inhibits the expression of genes essential for osteoclast function, such as DC-STAMP, which is involved in cell-cell fusion, and cathepsin K, a key enzyme in bone resorption.
Table 2: Regulation of Cellular Proliferation and Differentiation by Alisol A 24-acetate
| Cell Type | Process Regulated | Key Molecular Target/Mechanism | Reference |
|---|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of Proliferation | Downregulation of PCNA expression | benthamdirect.com |
| Microglia and Astrocytes | Suppression of Proliferation | Not specified | nih.gov |
| Osteoclast Precursors | Inhibition of Differentiation | Downregulation of NFATc1, DC-STAMP, and Cathepsin K |
Structure-Activity Relationship (SAR) Studies
The biological activity of Alisol A 24-acetate is intrinsically linked to its chemical structure. SAR studies, which compare the activity of structurally related compounds, provide valuable insights into the functional importance of specific chemical moieties.
A critical aspect of Alisol A 24-acetate's structure is its inherent instability in certain conditions. It has been found to inter-transform with its isomer, Alisol A 23-acetate, in solvents. nih.gov Furthermore, both of these acetylated forms can be deacetylated to form Alisol A. nih.gov This chemical transformation is significant because the observed biological activity in experiments may result from the combined action of these different but related molecules.
The presence and position of the acetyl group play a crucial role in the compound's bioactivity. One study found that the presence of an acetyl group at either the C-23 or C-24 position of Alisol A increased its inhibitory effect on the proliferation of HCE-2 cells when compared to the non-acetylated Alisol A. frontiersin.org This suggests the acetate (B1210297) moiety enhances anti-proliferative activity in this specific cell line. frontiersin.org
However, the effect of acetylation can be cell-type dependent. In a study comparing the anti-proliferative effects of several triterpenoids on different cancer cell lines, Alisol A 24-acetate showed less potent activity than Alisol A against HepG2, MDA-MB-231, and MCF-7 cells. benthamdirect.com In the context of overcoming multi-drug resistance (MDR) in cancer, Alisol A 24-acetate and the related Alisol B 23-acetate show significant potential compared to their parent compounds, Alisol A and Alisol B, respectively. tandfonline.com This indicates the acetate group is important for this particular activity. tandfonline.com Molecular docking studies have also revealed that Alisol A 24-acetate and Alisol B 23-acetate interact with distinct binding sites on the P-glycoprotein (P-gp) efflux pump, highlighting how differences in the triterpenoid backbone (the 'A' series vs. the 'B' series) influence molecular interactions and subsequent activity. tandfonline.comnih.gov
Table 3: Comparative Anti-proliferative Activity (IC₅₀ in µM) of Alisol A and Alisol A 24-acetate
| Compound | HepG2 Cells | MDA-MB-231 Cells | MCF-7 Cells | Reference |
|---|---|---|---|---|
| Alisol A | 36.81 | 32.81 | 38.16 | benthamdirect.com |
| Alisol A 24-acetate | >50 | >50 | >50 | benthamdirect.com |
Pharmacological Research and Cellular Effects in Pre Clinical Systems
Anti-inflammatory and Immunomodulatory Activities
Studies in various cellular and animal models have demonstrated the potent anti-inflammatory and immunomodulatory capabilities of Alisol A 24-acetate. Its mechanisms involve the modulation of key signaling pathways and the regulation of inflammatory mediators and immune cell functions.
Cytokine and Chemokine Expression Modulation
Alisol A 24-acetate has been shown to effectively suppress the expression of pro-inflammatory cytokines that are pivotal in the inflammatory cascade. In a study using an interleukin-1β (IL-1β)-induced chondrocyte injury model, treatment with Alisol A 24-acetate led to a reduction in the inflammatory levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Further research has indicated that Alisol A 24-acetate can effectively reduce the levels of inflammatory factors, including TNF-α, IL-1β, and IL-6, in various cell types, such as HepG2 cells. In models of global cerebral ischemia/reperfusion injury, the compound suppressed the expression of IL-1β and TNF-α, highlighting its potential to mitigate neuroinflammation.
Regulation of Inflammatory Mediators
The compound's anti-inflammatory effects extend to the regulation of other critical inflammatory mediators. In studies on IL-1β-induced chondrocytes, Alisol A 24-acetate treatment resulted in decreased levels of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2). Overproduction of NO and PGE2 is a hallmark of inflammatory conditions, and their inhibition is a key target for anti-inflammatory therapies.
Modulation of Immune Cell Function and Differentiation
Alisol A 24-acetate exhibits significant immunomodulatory effects by influencing the function and differentiation of various immune cells. Research has shown that it can suppress the activation of microglia and astrocytes, which are key players in neuroinflammation associated with cerebral ischemia/reperfusion injury. In the context of bone metabolism, Alisol A 24-acetate has been found to inhibit osteoclast differentiation from bone marrow-derived macrophages (BMMs). This effect is achieved by downregulating the master transcription factor for osteoclastogenesis, NFATc1. Furthermore, in animal models of osteoporosis, the compound was observed to increase the numbers of regulatory T-cells (Tregs) relative to Th17 cells, suggesting a balancing effect on T-cell differentiation.
Oxidative Stress Mitigation and Antioxidant Enzyme Modulation
A significant component of Alisol A 24-acetate's protective effects is its ability to counteract oxidative stress. In chondrocytes stimulated with IL-1β, the compound dose-dependently decreased the production of Reactive Oxygen Species (ROS). Concurrently, it reversed the IL-1β-induced reduction in the activities of key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px). It also caused a remarkable decrease in the levels of Malondialdehyde (MDA), a marker of lipid peroxidation. These findings underscore its role in reinforcing cellular antioxidant defenses.
| Activity | Key Findings | Model System | Reference |
|---|---|---|---|
| Cytokine Modulation | Reduced expression of TNF-α, IL-1β, and IL-6. | IL-1β-induced chondrocytes; HepG2 cells; Cerebral ischemia models. | |
| Inflammatory Mediator Regulation | Decreased production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). | IL-1β-induced chondrocytes. | |
| Immune Cell Modulation | Inhibited activation of microglia and astrocytes; Inhibited osteoclast differentiation from macrophages; Modulated Treg/Th17 balance. | Cerebral ischemia models; Bone marrow-derived macrophages; Ovariectomized mice. | |
| Oxidative Stress Mitigation | Decreased ROS and MDA levels; Increased activity of SOD, CAT, and GSH-Px. | IL-1β-induced chondrocytes. |
Anti-cancer Research and Cellular Cytotoxicity
In addition to its anti-inflammatory properties, Alisol A 24-acetate has been investigated for its potential as an anti-cancer agent. In vitro studies have demonstrated its ability to inhibit the growth and viability of specific cancer cell lines.
Inhibition of Cancer Cell Proliferation and Viability (in vitro cell line models)
Research has shown that Alisol A 24-acetate can selectively inhibit cancer cell proliferation. One study found that it significantly inhibited the growth of MDA-MB-231 triple-negative breast cancer cells in a concentration-dependent manner. However, it did not show obvious cytotoxic effects on MCF-7 (ER/PR positive) or MDA-MB-453 (HER2 positive) breast cancer cells, suggesting a degree of selectivity.
In the context of nasopharyngeal carcinoma (NPC), Alisol A 24-acetate significantly inhibited the growth and viability of C666-1 and HK1 cells in both a time- and concentration-dependent manner. Furthermore, studies on multi-drug resistant (MDR) cancer cells have explored its potential to reverse this resistance. In HepG2/VIN MDR cells, Alisol A 24-acetate was shown to significantly enhance the production of reactive oxygen species and promote apoptosis, thereby increasing the efficacy of chemotherapeutic agents.
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibited cell proliferation. | |
| MCF-7 | Breast Cancer (ER/PR+) | No obvious cytotoxic effects. | |
| MDA-MB-453 | Breast Cancer (HER2+) | No obvious cytotoxic effects. | |
| C666-1 | Nasopharyngeal Carcinoma | Inhibited cell viability and proliferation. | |
| HK1 | Nasopharyngeal Carcinoma | Inhibited cell viability and proliferation. | |
| HepG2/VIN | Multi-Drug Resistant Liver Cancer | Enhanced ROS production and apoptosis. |
Mechanisms of Cell Death Induction
Alisol A 24-acetate has been shown to induce cell death in preclinical models, primarily through the induction of apoptosis. This process is characterized by a series of molecular events that lead to controlled cellular dismantling. Research indicates that Alisol A 24-acetate can trigger apoptosis by modulating key regulatory proteins and signaling pathways.
In studies involving brain microvascular endothelial cells subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, Alisol A 24-acetate demonstrated anti-apoptotic effects by altering the balance of pro- and anti-apoptotic proteins. Specifically, it was found to increase the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of the pro-apoptotic protein Bax. tandfonline.com This shift results in a higher Bcl-2/Bax ratio, which is critical for maintaining mitochondrial integrity and preventing the release of factors that trigger the apoptotic cascade. tandfonline.com
Furthermore, Alisol A 24-acetate has been observed to reduce the expression of cleaved Caspase-3, a key executioner enzyme in the apoptotic pathway. tandfonline.com In human renal proximal tubular cells, Alisol A 24-acetate was found to induce apoptosis by significantly decreasing the protein and mRNA levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound also triggers autophagy, a cellular self-degradation process, which in this context, mediates the apoptotic cell death. The induction of autophagy was confirmed by the enhanced ratio of LC3II/LC3I and increased expression of Beclin-1.
In the context of cancer, Alisol A 24-acetate demonstrates a synergistic effect with other agents, particularly in overcoming multi-drug resistance (MDR). In drug-resistant cancer cells, it significantly enhances the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently trigger apoptosis. nih.gov This effect was more pronounced in resistant cell lines compared to their drug-sensitive counterparts. By promoting apoptosis in MDR cells, Alisol A 24-acetate can re-sensitize them to chemotherapeutic drugs.
Table 1: Effects of Alisol A 24-acetate on Key Apoptotic Markers
| Cellular Model | Key Finding | Molecular Markers Affected | Reference |
|---|---|---|---|
| Brain Microvascular Endothelial Cells (OGD-induced) | Suppressed apoptosis | ↑ Bcl-2, ↓ Bax, ↑ Bcl-2/Bax ratio | tandfonline.com |
| Human Renal Proximal Tubular Cells (HK-2) | Induced autophagy-mediated apoptosis | ↓ Bcl-2, ↓ Bcl-xL, ↑ LC3II/LC3I ratio, ↑ Beclin-1 | |
| Multi-drug Resistant Cancer Cells (HepG2/VIN) | Enhanced ROS production and induced apoptosis | ↑ Reactive Oxygen Species (ROS) |
Anti-metastatic and Anti-angiogenic Potentials
Pre-clinical research has begun to uncover the potential of Alisol A 24-acetate in inhibiting processes crucial to cancer progression, namely metastasis and angiogenesis.
In the context of atherosclerosis, which shares some pathological mechanisms with cancer progression, Alisol A 24-acetate has been shown to inhibit the migration of vascular smooth muscle cells (VSMCs). nih.gov This inhibition is significant as VSMC migration is a key event in the development of atherosclerotic plaques. The mechanism underlying this effect involves the suppression of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. nih.gov By inhibiting ERK1/2 phosphorylation, Alisol A 24-acetate leads to a reduction in the expression and activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.gov These enzymes are critical for the degradation of the extracellular matrix, a necessary step for cell migration.
While direct studies on cancer cell metastasis are limited, the demonstrated ability of Alisol A 24-acetate to inhibit cell migration and reduce MMP expression in VSMCs suggests a potential anti-metastatic mechanism that warrants further investigation in oncology models. nih.gov
Regarding anti-angiogenic potential, studies on the related compound Alisol A have shown inhibitory effects on vascular endothelial cell migration and tube formation, which are key processes in angiogenesis. nih.gov Alisol A was found to inhibit the proliferation of human aortic endothelial cells (HAECs) and suppress inflammatory genes that can promote angiogenesis. nih.govfrontiersin.org Given the structural similarity, it is plausible that Alisol A 24-acetate may exert similar anti-angiogenic effects, though direct evidence is still required. Research on brain microvascular endothelial cells (BMECs) has shown that Alisol A 24-acetate can enhance cell migration and invasion capabilities in the context of injury recovery, suggesting its effects on endothelial cell motility may be context-dependent. tandfonline.com
Table 2: Pre-clinical Evidence for Anti-metastatic and Anti-angiogenic Related Potentials
| Biological Process | Model System | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Cell Migration Inhibition | Rat Vascular Smooth Muscle Cells (VSMCs) | Inhibited Ox-LDL-induced migration. | Suppression of ERK1/2 signaling; Reduction of MMP-2 and MMP-9 expression. | nih.gov |
| Endothelial Cell Function | Brain Microvascular Endothelial Cells (BMECs) | Enhanced migration and invasion in an injury model. | Protective effect against OGD-induced injury. | tandfonline.com |
Metabolic Regulation Research
Lipid Metabolism Modulation
Alisol A 24-acetate has demonstrated significant effects on lipid metabolism in various preclinical models, positioning it as a compound of interest for conditions like non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.
In a model of hepatic steatosis using free fatty acid-induced HepG2 cells, Alisol A 24-acetate was shown to effectively ameliorate lipid accumulation. nih.gov It significantly decreased the number of lipid droplets and intracellular triglyceride content. nih.gov The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK)α signaling pathway. nih.govkarger.com Activated AMPKα leads to the downregulation of key lipogenic factors, including Sterol Regulatory Element Binding Protein-1c (SREBP-1c), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS). nih.gov Concurrently, it upregulates proteins involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). nih.gov This dual action shifts the cellular metabolism from lipid synthesis and storage towards lipid breakdown.
Further studies in 3T3-L1 adipocytes revealed that Alisol A 24-acetate stimulates lipolysis, the breakdown of stored triglycerides into glycerol and free fatty acids. nih.govd-nb.info This effect is mediated through the activation of both the Protein Kinase A (PKA) and the ERK pathways. nih.govproquest.com Activation of PKA leads to the phosphorylation of Hormone-Sensitive Lipase (HSL), a key enzyme in lipolysis, while the ERK pathway contributes to the downregulation of Perilipin A, a protein that coats lipid droplets and restricts lipase access. nih.gov
In vivo studies using hyperlipidemic mice have shown that treatment with Alisol A 24-acetate improves hepatic lipid deposition. americanelements.com It significantly reduces blood levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. americanelements.com This beneficial effect is associated with the promotion of reverse cholesterol transport through the increased expression of ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1) at both the mRNA and protein levels in the liver. americanelements.com
Table 3: Mechanisms of Lipid Metabolism Modulation by Alisol A 24-acetate
| Model System | Primary Effect | Key Molecular Pathway/Target | Reference |
|---|---|---|---|
| HepG2 Cells (Hepatic Steatosis Model) | Ameliorated lipid accumulation | ↑ p-AMPKα; ↓ SREBP-1c, ACC, FAS; ↑ CPT1, ACOX1 | nih.gov |
| 3T3-L1 Adipocytes | Stimulated lipolysis | Activation of PKA and ERK pathways; ↑ p-HSL; ↓ Perilipin A | nih.govd-nb.info |
| Hyperlipidemic Mice | Improved hepatic lipid deposition and blood lipid profile | ↑ ABCA1 and ABCG1 expression | americanelements.com |
Glucose Metabolism Regulation
Research into Alisol A 24-acetate has identified its potential to regulate glucose metabolism, particularly by enhancing glucose uptake in skeletal muscle cells.
In C2C12 myotubes, a widely used model for skeletal muscle, Alisol A 24-acetate was found to significantly promote glucose uptake. nih.govnih.gov This effect is primarily mediated by stimulating the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govresearchgate.net The increased presence of GLUT4 on the cell surface facilitates a higher rate of glucose entry into the cell.
The molecular mechanism underlying this action is independent of the classical insulin signaling pathway. nih.govnih.gov Studies have shown that Alisol A 24-acetate does not affect the phosphorylation levels of key components of the insulin pathway, such as Insulin Receptor Substrate 1 (IRS1) and Protein Kinase B (PKB/AKT). nih.govnih.govresearchgate.net Instead, its effects are channeled through the AMPK pathway. nih.govresearchgate.net
Alisol A 24-acetate treatment leads to an increased phosphorylation, and thus activation, of AMPK. nih.govnih.gov This activation appears to be mediated upstream by Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.gov Activated AMPK then phosphorylates downstream targets, including p38 mitogen-activated protein kinase (MAPK) and AKT substrate of 160 kDa (AS160), which are crucial for GLUT4 translocation. nih.govresearchgate.net The involvement of this pathway was confirmed by experiments where an AMPK inhibitor, Compound C, blocked the Alisol A 24-acetate-induced glucose uptake and GLUT4 translocation. nih.govnih.gov
Table 4: Regulation of Glucose Metabolism by Alisol A 24-acetate in C2C12 Myotubes
| Effect | Mechanism | Key Molecules Involved | Reference |
|---|---|---|---|
| Promoted glucose uptake | Enhanced GLUT4 translocation to the plasma membrane | GLUT4 | nih.govresearchgate.net |
| Activated AMPK pathway | Increased phosphorylation of AMPK and its downstream targets | CaMKKβ, AMPK, p38 MAPK, AS160 | nih.govresearchgate.net |
| Insulin-independent action | No effect on the phosphorylation of key insulin signaling proteins | IRS1, AKT | nih.govnih.gov |
Neurobiological Research
Protection of Brain Microvascular Endothelial Cells and Blood-Brain Barrier Integrity Mechanisms
Alisol A 24-acetate has been identified as a protective agent for brain microvascular endothelial cells (BMECs), which constitute the primary structure of the blood-brain barrier (BBB). nih.govnih.gov Its protective mechanisms are crucial for maintaining BBB integrity, which is often compromised in cerebrovascular diseases like ischemic stroke.
In studies using an in vitro model of ischemia (oxygen-glucose deprivation, OGD), Alisol A 24-acetate demonstrated a significant ability to protect BMECs from injury. nih.govnih.gov It enhances the viability of these cells and reduces cellular damage. aging-us.com A key aspect of this protection is the preservation and enhancement of tight junctions (TJs), the protein complexes that seal the space between adjacent endothelial cells and are critical for the barrier function of the BBB. nih.gov
Alisol A 24-acetate treatment has been shown to increase the expression of essential tight junction proteins, including Zonula occludens-1 (ZO-1), claudin-5, and occludin, in OGD-induced BMECs. nih.govaging-us.com This upregulation of TJ proteins helps to counteract the barrier dysfunction caused by ischemic conditions, as evidenced by a reduction in cellular permeability. nih.gov
The molecular mechanism underlying these protective effects involves the regulation of microRNAs. Specifically, Alisol A 24-acetate restrains the expression of miR-92a-3p, a non-coding RNA that is implicated in endothelial cell senescence and tight junction impairment. nih.govnih.gov By inhibiting miR-92a-3p, Alisol A 24-acetate effectively prevents the downregulation of its target genes, which include ZO-1 and occludin. nih.gov This mechanism underscores the compound's ability to maintain the molecular architecture of the BBB under pathological stress.
Table 5: Protective Effects of Alisol A 24-acetate on BMECs and BBB Integrity
| Effect | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Enhanced Cell Viability | OGD-induced BMECs | Increased cell viability and reduced LDH release. | General cytoprotective effects against ischemic injury. | aging-us.com |
| Maintained Tight Junction Integrity | OGD-induced BMECs | Increased expression of ZO-1, claudin-5, and occludin. | Inhibition of miR-92a-3p, which targets ZO-1 and occludin. | nih.govnih.govaging-us.com |
| Reduced BBB Permeability | OGD-induced BMECs | Attenuated the increase in cellular permeability. | Upregulation of tight junction proteins. | nih.gov |
Anti-neuroinflammatory and Anti-apoptotic Effects in Neuronal Models
Alisol A 24-acetate has demonstrated significant neuroprotective properties by mitigating neuroinflammation and apoptosis in pre-clinical models of cerebral ischemia-reperfusion injury. Studies have shown that this compound can suppress the activation and proliferation of microglia and astrocytes, which are key cellular mediators of the inflammatory response in the central nervous system. This anti-inflammatory action is characterized by the downregulation of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α, as well as a reduction in the expression of inducible nitric oxide synthase (iNOS).
The molecular mechanism underlying these effects appears to be linked to the regulation of the PI3K/AKT signaling pathway. Alisol A 24-acetate has been observed to upregulate the phosphorylation of both PI3K and AKT. The activation of this pathway is crucial for promoting cell survival and suppressing inflammatory processes. The neuroprotective effects of Alisol A 24-acetate, including the reduction of neuroinflammation and apoptosis, were significantly diminished when a PI3K/AKT pathway inhibitor was introduced, confirming the pathway's critical role.
Furthermore, Alisol A 24-acetate exerts anti-apoptotic effects on neurons. It has been shown to reduce neuronal death following ischemia-reperfusion injury. This is accompanied by an increase in the density of dendritic spines in hippocampal neurons, suggesting a role in preserving neuronal structure and function. The anti-apoptotic activity is also linked to the PI3K/AKT pathway, which is a well-established regulator of cell survival.
Musculoskeletal System Research
Anti-osteoclastogenesis and Bone Loss Prevention Mechanisms
Alisol A 24-acetate has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. Research has shown that it effectively inhibits the differentiation of bone marrow macrophages into mature osteoclasts, a process mediated by the receptor activator of nuclear factor-κB ligand (RANKL).
The primary mechanism of this inhibition involves the downregulation of the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 is a master transcription factor for osteoclast differentiation. By suppressing its expression, Alisol A 24-acetate effectively halts the signaling cascade required for osteoclast formation. Consequently, the expression of genes crucial for osteoclast function, such as dendritic cell-specific transmembrane protein (DC-STAMP), which is involved in cell-cell fusion to form multinucleated osteoclasts, and cathepsin K, a key enzyme for bone matrix degradation, is also inhibited.
In vivo studies using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have corroborated these in vitro findings. Administration of Alisol A 24-acetate to these mice significantly prevented bone loss. This was evidenced by improvements in bone morphometric parameters, including bone mineral density and trabecular microarchitecture. Furthermore, the compound was shown to inhibit the activity of tartrate-resistant acid phosphatase (TRAP), a marker of osteoclast activity, in these animals. The treatment also led to an increase in serum estradiol and bone alkaline phosphatase levels, suggesting a broader beneficial effect on bone metabolism.
Amelioration of Osteoarthritis Progression (chondrocyte protection, Extracellular Matrix modulation)
Alisol A 24-acetate shows promise in mitigating the progression of osteoarthritis by protecting chondrocytes and modulating the extracellular matrix (ECM). In models of osteoarthritis, this compound has been found to attenuate cartilage degeneration. Its protective effects are attributed to its ability to inhibit the degradation of the ECM and promote its synthesis.
Specifically, Alisol A 24-acetate has been shown to counteract the effects of interleukin-1β (IL-1β), a pro-inflammatory cytokine that plays a significant role in osteoarthritis pathology. In IL-1β-stimulated chondrocytes, Alisol A 24-acetate treatment was observed to reverse the downregulation of key ECM components, namely Aggrecan and Collagen II. Simultaneously, it suppressed the IL-1β-induced upregulation of ECM-degrading enzymes, including ADAMTS5 and matrix metalloproteinase 13 (MMP13).
The underlying mechanism for these chondroprotective effects appears to involve the regulation of the AMPK/mTOR pathway. This pathway is known to be involved in cellular processes like inflammation and oxidative stress, both of which contribute to osteoarthritis progression. By modulating this pathway, Alisol A 24-acetate helps to reduce the inflammatory response and oxidative stress within the joint, thereby protecting chondrocytes and preserving the integrity of the cartilage matrix.
Anti-infective Research
Antibacterial Activity (e.g., against Methicillin-Resistant Staphylococcus aureus, mevalonate (B85504) biosynthesis inhibition)
Alisol A 24-acetate has demonstrated notable antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health concern. The primary mechanism of its anti-MRSA action is the inhibition of the mevalonate (MVA) biosynthesis pathway.
This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in the MVA pathway. By blocking this pathway, Alisol A 24-acetate disrupts the synthesis of essential molecules required for bacterial membrane integrity and function. This disruption of the bacterial membrane has further consequences. It has been shown to restore the susceptibility of MRSA to β-lactam antibiotics by reducing the expression of PBP2a, the protein responsible for methicillin resistance. Additionally, the compromised membrane integrity leads to a reduction in the secretion of exotoxins, thereby dampening the virulence of MRSA.
Beyond its direct effects on the bacteria, Alisol A 24-acetate also exhibits host-acting activity by reducing the inflammation induced by MRSA infection. This dual action of directly targeting the pathogen and modulating the host's immune response highlights its potential as a therapeutic agent for combating MRSA infections.
Antiviral Activity (e.g., Hepatitis B Virus)
Alisol A 24-acetate has been investigated for its antiviral properties and has shown inhibitory activity against the Hepatitis B virus (HBV). In in vitro studies using the HepG2.2.15 cell line, which constitutively expresses HBV, Alisol A 24-acetate was found to inhibit the secretion of both the HBV surface antigen (HBsAg) and the HBV e-antigen (HBeAg).
The potency of this inhibition is indicated by its half-maximal inhibitory concentration (IC50) values. For the inhibition of HBsAg secretion, the IC50 value was reported to be 2.3 mmol/L. The inhibition of HBeAg secretion was observed with an IC50 value of 498.1 mmol/L. These findings suggest that Alisol A 24-acetate can interfere with the production and release of viral proteins, which are essential for the HBV life cycle and pathogenesis.
Other Reported Pre-clinical Biological Activities (e.g., cellular nephrotoxicity mechanisms in renal proximal tubular cells, hepatoprotective effects)
Cellular Nephrotoxicity Mechanisms in Renal Proximal Tubular Cells
Pre-clinical research has indicated that Alisol A 24-acetate can induce apoptosis and nephrotoxicity in human renal proximal tubular (HK-2) cells by activating autophagy. nih.govnih.gov Studies have demonstrated that Alisol A 24-acetate, along with the related compound Alisol B 23-acetate, can lead to an increase in the protein and mRNA levels of nephrotoxicity biomarkers, including Clusterin, Kidney molecule-1 (Kim-1), and Trefoil factor 3 (TFF-3). nih.govnih.gov
The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of autophagy. nih.govnih.gov Treatment of HK-2 cells with Alisol A 24-acetate resulted in a significant decrease in the phosphorylation levels of PI3K, Akt, and mTOR. nih.gov This inhibition of the signaling pathway is believed to trigger autophagy, which in turn mediates apoptosis and contributes to the observed nephrotoxicity. nih.govnih.gov
Further evidence supporting this mechanism includes the observation that Alisol A 24-acetate treatment enhances the ratio of LC3II/LC3I and the protein expression of Beclin-1, both markers of autophagy induction. nih.gov Additionally, the compound was found to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, further promoting cell death. nih.gov The use of an autophagy inhibitor, 3-methyladenine, was shown to partially reverse the cytotoxic effects of Alisol A 24-acetate, supporting the role of autophagy in this process. nih.govnih.gov
Table 1: Effects of Alisol A 24-acetate on Markers of Nephrotoxicity and Autophagy in HK-2 Cells
| Marker | Effect of Alisol A 24-acetate Treatment | Signaling Pathway Implication | Reference |
|---|---|---|---|
| Nephrotoxicity Biomarkers | |||
| Clusterin | Increased protein and mRNA levels | Indicates cellular stress and kidney injury | nih.govnih.gov |
| Kim-1 | Increased protein and mRNA levels | Marker of renal proximal tubule injury | nih.govnih.gov |
| TFF-3 | Increased protein and mRNA levels | Involved in mucosal repair and restitution | nih.govnih.gov |
| Autophagy Markers | |||
| LC3II/LC3I Ratio | Significantly enhanced | Indicates autophagosome formation | nih.gov |
| Beclin-1 | Increased protein expression | Key protein in the initiation of autophagy | nih.gov |
| Apoptosis Markers | |||
| Bcl-2 | Decreased protein and mRNA levels | Downregulation of anti-apoptotic protein | nih.gov |
| Bcl-xl | Decreased protein and mRNA levels | Downregulation of anti-apoptotic protein | nih.gov |
| Signaling Pathway | |||
| PI3K/Akt/mTOR | Decreased phosphorylation levels | Inhibition of a key autophagy-regulating pathway | nih.gov |
Hepatoprotective Effects
Alisol A 24-acetate has demonstrated hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD). nih.gov In a pre-clinical model using free fatty acid-induced HepG2 cells, Alisol A 24-acetate was shown to prevent hepatic steatosis and metabolic disorders. nih.gov
The compound significantly reduced the number of lipid droplets, Oil Red O lipid content, and intracellular triglyceride levels in these cells. nih.gov Furthermore, it markedly inhibited the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
The mechanism underlying these hepatoprotective effects appears to be linked to the activation of the AMP-activated protein kinase (AMPK)α signaling pathway. nih.gov Alisol A 24-acetate increased the protein and mRNA expression of Adiponectin and the phosphorylation of AMPKα. nih.gov This activation led to the upregulation of carnitine palmitoyltransferase 1 (CPT1) and acyl-coenzyme A oxidase 1 (ACOX1), which are involved in fatty acid oxidation. nih.gov Concurrently, it decreased the expression of sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS), key players in fatty acid synthesis. nih.gov These findings suggest that Alisol A 24-acetate ameliorates hepatic steatosis by modulating lipid metabolism and inflammation through the Adiponectin/AMPKα signaling pathway. nih.gov
Table 2: Hepatoprotective Effects of Alisol A 24-acetate in a HepG2 Cell Model of NAFLD
| Parameter | Effect of Alisol A 24-acetate Treatment | Implication | Reference |
|---|---|---|---|
| Lipid Accumulation | |||
| Lipid Droplets | Significantly decreased | Reduction of hepatic steatosis | nih.gov |
| Oil Red O Lipid Content | Significantly decreased | Reduction of neutral lipid accumulation | nih.gov |
| Intracellular Triglyceride Content | Significantly decreased | Lowered fat storage in liver cells | nih.gov |
| Inflammatory Cytokines | |||
| TNF-α | Markedly inhibited | Anti-inflammatory effect | nih.gov |
| IL-6 | Markedly inhibited | Anti-inflammatory effect | nih.gov |
| Signaling Pathway Components | |||
| Adiponectin | Increased protein and mRNA expression | Modulation of glucose and fatty acid metabolism | nih.gov |
| AMPKα | Increased phosphorylation | Activation of a key metabolic regulator | nih.gov |
| SREBP-1c | Decreased expression | Inhibition of lipogenesis | nih.gov |
| ACC | Decreased phosphorylation | Inhibition of fatty acid synthesis | nih.gov |
| FAS | Decreased expression | Inhibition of fatty acid synthesis | nih.gov |
| CPT1 | Increased expression | Promotion of fatty acid oxidation | nih.gov |
| ACOX1 | Increased expression | Promotion of fatty acid oxidation | nih.gov |
Advanced Research Methodologies and Innovative Approaches
Application of Omics Technologies in Mechanistic Studies
While comprehensive, large-scale omics screenings (such as full transcriptomics, proteomics, or metabolomics) for Alisol A 24-acetate are not yet widely published, mechanistic studies have employed techniques that fall under the broader omics umbrella to analyze specific molecular changes. These targeted analyses of genes, proteins, and metabolites have provided foundational insights into the compound's biological effects.
For instance, research into its effects on osteoarthritis has involved transcript-level analysis (a facet of transcriptomics) by measuring the mRNA expression of specific genes. It was found that Alisol A 24-acetate suppressed the expression of genes related to extracellular matrix (ECM) degradation, such as ADAMTS5 and MMP13, while promoting the expression of ECM synthesis genes like Aggrecan and Collagen II in chondrocytes. nih.govnih.gov
At the protein level (proteomics), studies have utilized Western blotting to confirm these findings, observing changes in the corresponding protein levels. nih.gov Similarly, the activity and levels of key signaling proteins, such as the upregulation of phosphorylated AMP-activated protein kinase (p-AMPK) and downregulation of phosphorylated mammalian target of rapamycin (B549165) (p-mTOR), have been quantified to delineate the signaling pathways involved in its therapeutic effects. nih.govnih.gov
Metabolomic-level investigations have focused on quantifying specific biomarkers of inflammation and oxidative stress. Enzyme-linked immunosorbent assays (ELISAs) have demonstrated that Alisol A 24-acetate treatment reduces the levels of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov Furthermore, its impact on the cellular metabolome is evident from studies showing decreased production of reactive oxygen species (ROS) and increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-px). nih.govnih.gov
In studies on hyperlipidemia, the application of quantitative reverse transcriptase PCR (RT-qPCR) and Western blotting revealed that Alisol A 24-acetate promotes the mRNA and protein expression of ATP binding cassette subfamily G member 1 (ABCG1) and ATP binding cassette subfamily A member 1 (ABCA1), key transporters in cholesterol efflux. nih.gov
| Technology Domain | Analytical Method | Key Findings for Alisol A 24-acetate | Condition Studied | Citations |
| Transcriptomics | RT-qPCR | Suppressed mRNA expression of ADAMTS5 and MMP13. | Osteoarthritis | nih.govnih.gov |
| RT-qPCR | Promoted mRNA expression of Aggrecan and Collagen II. | Osteoarthritis | nih.govnih.gov | |
| RT-qPCR | Increased mRNA expression of ABCA1 and ABCG1. | Hyperlipidemia | nih.gov | |
| Proteomics | Western Blot | Triggered upregulation of p-AMPK and downregulation of p-mTOR. | Osteoarthritis | nih.govnih.gov |
| Western Blot | Increased protein expression of ABCA1 and ABCG1. | Hyperlipidemia | nih.gov | |
| Metabolomics | ELISA | Reduced levels of NO, PGE2, TNF-α, and IL-6. | Osteoarthritis | nih.govnih.gov |
| Fluorescent Probe | Decreased production of reactive oxygen species (ROS). | Osteoarthritis | nih.govnih.gov | |
| Activity Assays | Increased activities of antioxidant enzymes (SOD, CAT, GSH-px). | Osteoarthritis | nih.govnih.gov |
High-Throughput Screening for Target Identification and Lead Discovery
High-throughput screening (HTS) has been instrumental in identifying novel therapeutic applications for Alisol A 24-acetate. A significant discovery emerged from an HTS campaign designed to find alternative strategies to combat Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The screening indicated that Alisol A 24-acetate effectively inhibits the mevalonate (B85504) (MVA) synthesis pathway in MRSA. nih.gov
Subsequent mechanistic analysis, following this HTS lead, revealed that the compound acts as a competitive inhibitor of 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR), a critical enzyme in the MVA pathway. nih.gov By blocking this pathway, Alisol A 24-acetate disrupts the integrity and function of the bacterial membrane. This disruption leads to a secondary benefit: it retards the expression of PBP2a protein, thereby restoring the susceptibility of MRSA to β-lactam antibiotics. nih.gov This discovery highlights the power of HTS not only in identifying active compounds but also in uncovering novel molecular targets for antimicrobial drug development. nih.govconsensus.app
Computational Chemistry and In Silico Modeling
While specific, published in silico studies focusing solely on Alisol A 24-acetate are limited, the principles of computational chemistry are highly relevant to understanding its mechanism and that of related compounds. Molecular docking, for example, is a computational technique used to predict the binding orientation of a small molecule to its protein target.
This approach has been applied to other alisol compounds, such as alisol B 23-acetate and alisol B, to investigate their interaction with the farnesoid X receptor (FXR), a key regulator of lipid metabolism. researchgate.net Given that Alisol A 24-acetate is presumed to inhibit HMG-CoA reductase via direct binding, molecular docking simulations would be an invaluable tool to model this interaction, predict the binding affinity, and identify the key amino acid residues involved in the binding site. nih.govresearchgate.net
Furthermore, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. These computational models use the chemical structure of a compound to forecast its pharmacokinetic properties and potential toxicity. For Alisol A 24-acetate, ADME/Tox profiling could predict its oral bioavailability, membrane permeability, metabolic stability, and potential for off-target effects, thereby guiding further preclinical development and chemical modification efforts to optimize its drug-like properties.
Development and Refinement of Pre-clinical Disease Models for Mechanistic Studies
The mechanistic evaluation of Alisol A 24-acetate has been heavily reliant on the use of well-defined preclinical disease models, spanning both in vitro cell culture systems and in vivo animal models. These models are essential for simulating disease pathology and assessing the compound's therapeutic effects.
In Vitro Models: To study osteoarthritis, an in vitro model of chondrocyte injury was established using interleukin-1β (IL-1β) to induce an inflammatory and catabolic state that mimics the joint environment in the disease. nih.govnih.gov This cell culture model allowed researchers to directly assess the protective effects of Alisol A 24-acetate on cartilage cells, observing its ability to mitigate IL-1β-induced cell viability inhibition and modulate the expression of genes related to ECM turnover. nih.govnih.gov
In Vivo Models: A range of genetically modified and induced animal models have been employed to study the systemic effects of Alisol A 24-acetate in a complex biological environment.
Osteoarthritis: A monosodium iodoacetate (MIA)-induced rat model was used to replicate osteoarthritis progression. In this model, Alisol A 24-acetate treatment significantly alleviated the severity of articular cartilage degradation. nih.govnih.gov
Osteoporosis: To investigate its potential for treating postmenopausal osteoporosis, an ovariectomized (OVX) mouse model was utilized. mdpi.comnih.govewha.ac.kr In these mice, which experience bone loss due to estrogen deficiency, administration of Alisol A 24-acetate was shown to prevent bone loss, improve bone morphometric parameters, and restore the balance of bone turnover markers. mdpi.comnih.gov
Hyperlipidemia: The effect of the compound on liver lipid deposition was explored in a hyperlipidemic mouse model established through a high-fat diet (HFD). nih.gov Treatment with Alisol A 24-acetate in these animals led to a significant reduction in blood lipid levels and improved hepatic lipid accumulation. nih.gov
These models have been crucial for validating the therapeutic hypotheses generated from in vitro and HTS studies and for providing a basis for its potential clinical applications.
| Model Type | Specific Model | Condition Studied | Key Research Findings with Alisol A 24-acetate | Citations |
| In Vitro | IL-1β-induced chondrocyte injury | Osteoarthritis | Attenuated cell viability inhibition; modulated ECM gene expression. | nih.govnih.gov |
| In Vivo | Monosodium iodoacetate (MIA)-induced rat model | Osteoarthritis | Alleviated severity and matrix degradation of articular cartilage. | nih.govnih.gov |
| In Vivo | Ovariectomized (OVX) mouse model | Postmenopausal Osteoporosis | Suppressed bone loss and improved bone morphometric parameters. | mdpi.comnih.govewha.ac.kr |
| In Vivo | High-fat diet (HFD)-induced mouse model | Hyperlipidemia / Hepatic Lipid Deposition | Reduced blood lipid levels and improved liver lipid deposition. | nih.gov |
Future Directions and Unaddressed Research Questions
Elucidation of Novel Molecular Targets and Signalling Pathways
While current research has identified several key signaling pathways modulated by Alisol A 24-acetate, including the AMPK/mTOR, PI3K/Akt, and ERK1/2 pathways, a comprehensive understanding of its molecular interactions is still lacking. nih.govtandfonline.comnih.gov Future investigations should prioritize the identification of novel, direct molecular targets. Techniques such as affinity chromatography-mass spectrometry and computational target prediction could uncover previously unknown binding proteins.
Furthermore, the crosstalk between the known pathways and other cellular signaling networks remains to be fully elucidated. For instance, its anti-inflammatory effects, evidenced by the inhibition of TNF-α and IL-6, and its impact on adiponectin expression, suggest a complex interplay with immune signaling cascades that requires deeper investigation. karger.comnih.gov Unraveling these intricate connections will provide a more holistic view of its mechanism of action.
Comprehensive Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
The existing literature suggests that subtle structural modifications among alisol triterpenoids can lead to significant differences in biological activity. For example, the potency of Alisol A, Alisol B, and their respective acetate (B1210297) derivatives varies in different experimental models. nih.govaacrjournals.org A systematic and comprehensive structure-activity relationship (SAR) study is imperative. This would involve the synthesis and biological evaluation of a library of Alisol A 24-acetate analogs.
Key modifications could include altering the acetate group at the C-24 position, modifying the hydroxyl groups, and introducing different functional groups on the triterpenoid (B12794562) backbone. Such studies would aim to identify the key structural features responsible for its bioactivity and to develop new derivatives with enhanced potency, improved selectivity for specific targets, and better pharmacokinetic profiles. For instance, it has been noted that both Alisol A 24-acetate and Alisol B 23-acetate can reverse multidrug resistance in cancer cells, suggesting a shared pharmacophore that could be optimized. nih.gov
Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding
To move beyond single-pathway analyses, future research should embrace a systems biology approach by integrating multi-omics data. While some studies have examined changes in mRNA and protein expression of specific genes, a broader, unbiased analysis is needed. karger.comnih.gov Transcriptomic (RNA-seq), proteomic, and metabolomic studies on cells or tissues treated with Alisol A 24-acetate would provide a global view of the cellular response.
Integrating these datasets could reveal novel regulatory networks and biomarkers associated with its therapeutic effects. For example, combining transcriptomic data on gene expression changes with metabolomic data on lipid profiles in liver cells could provide a more detailed picture of how Alisol A 24-acetate ameliorates hepatic steatosis. This systems-level understanding is crucial for predicting its effects in more complex biological systems and for identifying patient populations that might benefit most from its application.
Development of Advanced and Predictive Pre-clinical Research Models
Current preclinical research has utilized a range of in vitro cell models (e.g., HepG2, 3T3-L1, C2C12) and in vivo animal models (e.g., mouse models of non-alcoholic fatty liver disease and osteoporosis). karger.comd-nb.infonih.govchemfaces.com While valuable, these models may not fully recapitulate the complexity of human diseases. The development and use of more advanced and predictive preclinical models are essential for translational success.
This includes the use of three-dimensional (3D) organoid cultures, which more closely mimic the architecture and function of human tissues. For example, liver organoids could provide a more accurate model to study its effects on non-alcoholic steatohepatitis. Additionally, patient-derived xenograft (PDX) models in cancer research would offer a more clinically relevant platform to evaluate its anti-tumor efficacy and potential for overcoming drug resistance. mdpi.com
Exploration of Synergistic Effects with other Research Compounds and Modulators
The potential for Alisol A 24-acetate to act synergistically with other compounds is a promising area of investigation that remains largely unexplored. Natural extracts often exhibit greater potency than their isolated constituents, suggesting inherent synergistic or additive interactions. nih.gov Research has indicated that a reconstituted mixture of Alisol A, Alisol B, and Alisol C 23-acetate had a potent lipid-regulating effect, highlighting the potential for synergy among alisol compounds themselves. nih.gov
Future studies should systematically investigate the synergistic effects of Alisol A 24-acetate with other natural products, as well as with established therapeutic agents for conditions like metabolic disorders and cancer. For instance, its ability to reverse multidrug resistance in cancer cells suggests it could be a valuable adjuvant to conventional chemotherapy. nih.gov Identifying and characterizing these synergistic combinations could lead to more effective and lower-dose therapeutic strategies.
Translation of Pre-clinical Mechanistic Findings to Broader Biological Contexts
A significant challenge in drug discovery is translating promising preclinical findings into a broader understanding of their effects on whole organisms and, eventually, in clinical settings. The diverse biological activities of Alisol A 24-acetate, including its anti-inflammatory, antioxidant, lipid-lowering, and anti-proliferative effects, have been demonstrated in specific, controlled experimental systems. nih.govfrontiersin.org
Future research must focus on validating these mechanisms in more complex and integrated biological contexts. This involves long-term studies in animal models that more closely mimic chronic human diseases. Furthermore, identifying and validating biomarkers that correlate with the biological activity of Alisol A 24-acetate in these models will be crucial for designing future clinical trials. Understanding how its effects on molecular pathways, such as AMPK activation and inflammatory cytokine reduction, translate to systemic physiological changes is the ultimate goal for its potential therapeutic application. nih.govkarger.com
Q & A
Q. What are the primary mechanisms by which Alisol A 24-acetate exerts hypolipidemic effects?
Alisol A 24-acetate reduces lipid levels by inhibiting triglyceride absorption and promoting cholesterol efflux. It upregulates ABCA1/ABCG1 transporters in hepatocytes and macrophages, enhancing reverse cholesterol transport . Additionally, it activates AMPKα signaling, suppressing SREBP-1c, ACC, and FAS while stimulating CPT1 and ACOX1, which regulate fatty acid oxidation .
Q. What experimental models are commonly used to study Alisol A 24-acetate’s effects on hepatic steatosis?
Researchers employ in vitro models like free fatty acid (FFA)-induced HepG2 cells to assess lipid droplet accumulation (via Oil Red O staining) and intracellular triglyceride quantification . In vivo, high-fat diet (HFD)-induced hyperlipidemic mice are used, with liver lipid deposition evaluated via H&E staining and serum lipid profiling (e.g., ELISA for total cholesterol, LDL) .
Q. How is Alisol A 24-acetate quantified in complex matrices like herbal extracts?
Validated UPLC-Q-TRAP-MS/MS methods are used for quantification. Calibration curves for Alisol A 24-acetate and related triterpenes (e.g., Alisol A, B) are established, with detection limits optimized to account for matrix interference in ethanol extracts of traditional formulations like Zexie Decoction .
Advanced Research Questions
Q. How do contradictory findings regarding PPARα involvement in Alisol A 24-acetate’s lipid regulation inform mechanistic studies?
While Alisol A 24-acetate activates AMPKα and adiponectin pathways in HepG2 cells, it shows no significant effect on PPARα expression . This discrepancy suggests tissue-specific or model-dependent signaling crosstalk. Researchers should compare PPARα knockout models or use PPARα agonists/antagonists to dissect its role in different experimental systems .
Q. What methodological strategies address stability challenges of Alisol A 24-acetate in pharmacokinetic studies?
Under simulated gastric conditions, Alisol A 24-acetate degrades into Alisol A and unknown metabolites, necessitating enteric coatings for oral formulations. Stability in intestinal pH is higher, so intestinal perfusion models or in situ absorption studies are recommended to assess bioavailability .
Q. How does Alisol A 24-acetate enhance chemotherapeutic efficacy in multidrug-resistant (MDR) cancers?
It inhibits P-glycoprotein (P-gp) ATPase activity and membrane fluidity at 10 μM, reversing doxorubicin resistance in MDR cell lines. Synergistic studies using combination indices (e.g., Chou-Talalay method) and P-gp ATPase activity assays are critical to validate its role as a chemosensitizer .
Q. What molecular techniques elucidate Alisol A 24-acetate’s interaction with tumor-suppressor genes like p53?
UV-Vis and fluorescence spectroscopy reveal partial insertion into p53DNA, with binding strength ranked as Alisol A 24-acetate > Alisol B 23-acetate. Molecular docking simulations further predict binding sites and conformational changes, guiding structure-activity relationship studies .
Q. How do macrophage polarization states influence Alisol A 24-acetate’s anti-inflammatory effects in atherosclerosis models?
In ox-LDL-induced macrophages, Alisol A 24-acetate upregulates ABCA1 (promoting cholesterol efflux) while suppressing CD36 (reducing lipid uptake) and inflammatory markers (CD147, MMP-9). Flow cytometry for M1/M2 polarization markers and siRNA knockdown of CD36 are used to validate pathway specificity .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile inconsistent outcomes in lipid metabolism studies across cell lines and animal models?
Discrepancies may arise from differences in metabolic pathways (e.g., hepatocytes vs. macrophages) or dosage regimes. Meta-analysis of transcriptomic data (e.g., RNA-Seq in hyperlipidemic mice ) and dose-response studies in primary cells are recommended to identify context-dependent mechanisms.
Q. What integrative approaches combine omics data to map Alisol A 24-acetate’s multi-target effects?
Transcriptomics (e.g., Illumina sequencing for Insig1 ) and metabolomics (e.g., UPLC-QQQ-MS for lipid profiles ) can be integrated with network pharmacology to identify hub targets like AMPKα or ABCA1. Pathway enrichment analysis (KEGG/GO) further prioritizes mechanisms for validation .
Methodological Recommendations
- Experimental Design : Include positive controls (e.g., metformin for AMPK activation ) and validate findings in primary cells or patient-derived samples (e.g., primary TNBC cells ).
- Analytical Validation : Use triple-quadrupole MS for specificity in quantifying Alisol A 24-acetate amidst structurally similar triterpenes .
- Data Interpretation : Apply Bland-Altman plots or Lin’s concordance analysis to reconcile transcriptomic and qRT-PCR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
